molecular formula C22H21N3O3S2 B273843 3-allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

3-allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No. B273843
M. Wt: 439.6 g/mol
InChI Key: RYIGDDRCSOTAKF-BZMHFZIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is a synthetic compound that has been extensively studied for its potential scientific applications. This compound is a member of the thiazolidinone family, which has been shown to possess a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The purpose of

Mechanism of Action

The mechanism of action of 3-allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is complex and involves the modulation of various cellular pathways and signaling cascades. One of the primary mechanisms of action of this compound is the inhibition of various enzymes, including cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its potential anticancer activity.
Biochemical and Physiological Effects:
3-allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to possess a variety of biochemical and physiological effects. These effects include the modulation of various cellular pathways and signaling cascades, which may contribute to its potential therapeutic activity. Additionally, this compound has been shown to possess antioxidant and antimicrobial properties, which may have implications for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 3-allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one for lab experiments is its potential therapeutic activity. This compound has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and microbial infections. Additionally, this compound has been shown to possess a variety of biochemical and physiological effects, which may have implications for the study of various cellular pathways and signaling cascades. However, one of the limitations of this compound is its complex mechanism of action, which may make it difficult to study in certain experimental systems.

Future Directions

There are several future directions for the study of 3-allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one. One potential direction is the optimization of the synthesis method to produce higher yields of the compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of novel analogs of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic activity.

Synthesis Methods

The synthesis of 3-allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves the condensation of 2-aminothiazole, 2-mercaptoacetic acid, and 4-methoxybenzaldehyde in the presence of a catalyst. The resulting product is then reacted with allyl bromide to form the final compound. The synthesis method has been optimized to produce high yields of the compound and has been validated through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

3-allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been extensively studied for its potential scientific applications. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and microbial infections. Additionally, this compound has been used as a tool in biochemical and physiological studies, where it has been shown to modulate various cellular pathways and signaling cascades.

properties

Product Name

3-allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Molecular Formula

C22H21N3O3S2

Molecular Weight

439.6 g/mol

IUPAC Name

(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-(4-methoxyphenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H21N3O3S2/c1-5-12-25-20(26)19(30-22(25)23-14-6-8-15(27-3)9-7-14)21-24(2)17-13-16(28-4)10-11-18(17)29-21/h5-11,13H,1,12H2,2-4H3/b21-19-,23-22?

InChI Key

RYIGDDRCSOTAKF-BZMHFZIGSA-N

Isomeric SMILES

CN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N(C(=NC4=CC=C(C=C4)OC)S3)CC=C

SMILES

CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=NC4=CC=C(C=C4)OC)S3)CC=C

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=NC4=CC=C(C=C4)OC)S3)CC=C

Origin of Product

United States

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